Norflurazon-13C,d3
Description
Contextualizing Norflurazon (B1679920) Analogs within Modern Agrochemical and Environmental Research Paradigms
Norflurazon is a selective, pre-emergent pyridazinone herbicide used to control annual grasses and broadleaf weeds in a variety of agricultural settings, including fruit, nut, and cotton crops. epa.govnih.gov Its mode of action is the inhibition of carotenoid biosynthesis, a process essential for protecting chlorophyll (B73375) from photooxidation. ufl.eduontosight.ai By blocking the enzyme phytoene (B131915) desaturase (PDS), norflurazon prevents the formation of carotenoids, leading to the destruction of chlorophyll and subsequent death of the susceptible plant. ufl.eduontosight.airesearchgate.net
In the broader context of agrochemical research, norflurazon and its analogs are significant due to their persistence and mobility in the environment. epa.govepa.gov Understanding the environmental fate of these compounds is crucial for assessing their potential impact on non-target organisms and ecosystems. epa.govwa.gov Research focuses on several degradation pathways, including photodegradation in water and on soil, as well as microbial breakdown. epa.govtandfonline.com The primary degradate of norflurazon is desmethyl norflurazon, which is also persistent. epa.govresearchgate.net
The study of norflurazon analogs, including its metabolites and isotopically labeled versions, allows researchers to investigate mechanisms of action, environmental degradation, and potential for bioaccumulation. nih.gov This research is vital for developing more effective and environmentally benign weed control strategies and for establishing regulatory guidelines for herbicide use. epa.govepa.gov
Fundamental Principles and Methodological Significance of Isotopic Labeling (Carbon-13 and Deuterium) in Mechanistic and Fate Studies
Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. Stable isotopes, such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D), are non-radioactive and can be incorporated into molecules to act as tracers. thisisant.com This allows researchers to follow the path of the labeled molecule through complex biological and environmental systems without altering its chemical properties. thisisant.comsymeres.com
The key principles underlying the use of isotopic labeling in research include:
Tracing and Quantification: Labeled compounds can be distinguished from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.com This enables the precise tracking and quantification of the compound and its metabolites in various samples. symeres.comalfa-chemistry.com
Mechanistic Elucidation: By observing the transformation of isotopically labeled compounds, scientists can unravel complex reaction mechanisms and metabolic pathways. thisisant.comsymeres.com For instance, the position of the isotopic label can provide insights into which chemical bonds are broken or formed during a reaction. diva-portal.org
Kinetic Isotope Effect: The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) can sometimes lead to a change in the rate of a chemical reaction. thisisant.comsymeres.com This "kinetic isotope effect" can be a valuable tool for studying reaction mechanisms. thisisant.com
In the context of Norflurazon-13C,d3, the dual labeling with both ¹³C and deuterium provides a more robust tool for analysis. alfa-chemistry.com The ¹³C label aids in tracing the carbon skeleton of the molecule, while the deuterium label can provide information on specific chemical transformations, such as demethylation. alfa-chemistry.com This dual-labeling approach is particularly useful in environmental fate studies to understand degradation pathways and in mechanistic studies to pinpoint the site of metabolic attack. alfa-chemistry.comrsc.org
Delineation of Key Academic Research Objectives and Scope for this compound Applications
The use of this compound in academic research is primarily aimed at gaining a deeper and more precise understanding of its behavior and effects. The specific research objectives and the scope of its applications are multifaceted and include:
Environmental Fate and Degradation Studies: A primary objective is to accurately trace the degradation pathways of norflurazon in different environmental compartments like soil and water. alfa-chemistry.comrsc.org this compound allows researchers to distinguish the applied herbicide from other sources of carbon and to identify and quantify its transformation products, such as desmethyl norflurazon, with high certainty. epa.govalfa-chemistry.com This helps in determining degradation rates and understanding the persistence of the herbicide and its metabolites in the environment. epa.govufl.edu
Metabolism and Mechanistic Studies: In controlled laboratory settings, this compound is used to investigate the metabolic fate of the herbicide in plants and other organisms. The isotopic labels serve as a clear marker to follow the absorption, translocation, and biotransformation of the compound. usda.gov This is crucial for understanding the molecular basis of its herbicidal activity and potential resistance mechanisms. nih.gov
Analytical Method Development and Validation: Isotopically labeled compounds like this compound are indispensable as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Their use allows for the accurate quantification of the unlabeled herbicide in complex environmental and biological samples by correcting for matrix effects and variations in instrument response.
The scope of these applications extends from fundamental laboratory research to more applied environmental monitoring. By providing a tool for unambiguous identification and quantification, this compound supports more rigorous and reliable scientific investigations into the environmental and biological interactions of this widely used herbicide.
Interactive Data Table: Properties of Norflurazon
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C12H9ClF3N3O | nih.gov |
| Molecular Weight | 303.67 g/mol | nih.gov |
| Appearance | Colorless odorless crystals | nih.gov |
| Use | Pre-emergent herbicide | nih.gov |
| Mode of Action | Inhibits carotenoid synthesis | nih.govufl.edu |
| Water Solubility | Sparingly soluble | nih.gov |
| Soil Half-life (aerobic) | 130 days | epa.govnih.gov |
| Aquatic Half-life (aerobic) | 6-8 months | epa.gov |
Properties
CAS No. |
1346603-47-1 |
|---|---|
Molecular Formula |
C12H9ClF3N3O |
Molecular Weight |
307.68 |
IUPAC Name |
4-chloro-5-(trideuteriomethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3/i1+1D3 |
InChI Key |
NVGOPFQZYCNLDU-KQORAOOSSA-N |
SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Synonyms |
4-Chloro-5-(methylamino-13C,d3)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone; 1-(3-Trifluoromethylphenyl)-4-(methylamino-13C,d3)-5-chloro-6-pyridazone; 4-Chloro-5-(methylamino-13C,d3)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone; H 9789-13C,d3 |
Origin of Product |
United States |
Advanced Analytical and Methodological Frameworks for Norflurazon 13c,d3 Investigations
Spectroscopic and Chromatographic Techniques for Labeled Compound Detection and Characterization
The accurate detection and characterization of Norflurazon-13C,d3 and its byproducts necessitate the use of highly sensitive and specific analytical instrumentation. Spectroscopic and chromatographic techniques are at the forefront of these analytical endeavors.
High-Resolution Mass Spectrometry (HRMS) for Identification and Absolute Quantitation of this compound and its Metabolites
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unequivocal identification and precise quantification of this compound and its metabolites. lcms.cz HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide exceptional mass accuracy (typically ≤5 ppm), enabling the confident determination of elemental compositions for detected ions. lcms.cz This high resolving power is crucial for distinguishing target analytes from complex matrix interferences, a common challenge in environmental samples. lcms.czlcms.cz
In practice, HRMS is often coupled with liquid chromatography (LC) or gas chromatography (GC) to separate the analytes prior to detection. The resulting data, containing both retention time and high-resolution mass-to-charge ratio (m/z) information, allows for highly specific identification. bruker.com For absolute quantitation, a calibration curve is constructed using standards of known concentrations. The high sensitivity of modern HRMS systems allows for the detection of this compound and its metabolites at trace levels, often in the nanogram per liter (ng/L) range. lcms.czllnl.gov
A key advantage of HRMS is its capability for non-targeted screening. lcms.cz By acquiring full-scan mass spectra, it is possible to retrospectively analyze data for previously unidentified metabolites of this compound. This is particularly valuable in biotransformation studies where the metabolic pathways are not fully elucidated. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Positional Isotope Tracing of Biotransformation Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules. In the context of this compound, NMR is instrumental in confirming the exact position of the isotopic labels within the molecule. Techniques such as 1H NMR and 13C NMR provide a wealth of information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. oecd.org
Furthermore, NMR plays a critical role in tracing the fate of the isotopic labels during biotransformation processes. science.gov By analyzing the NMR spectra of metabolites, researchers can determine if the labeled atoms have been retained, shifted, or cleaved from the parent molecule. This positional isotope tracing provides invaluable insights into the mechanisms of metabolic reactions. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can further aid in piecing together the complete structure of novel biotransformation products. oecd.org
Coupled Chromatographic Techniques (e.g., LC-MS/MS, GC-MS/MS) Employing this compound as an Internal Standard for Enhanced Sensitivity and Specificity
Coupled chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), are widely used for the routine analysis of pesticides and their metabolites. eurl-pesticides.eu The use of this compound as an internal standard in these methods significantly enhances the accuracy, precision, and robustness of the analysis. researchgate.net
An internal standard is a compound that is added in a known amount to the sample prior to analysis. Since this compound is chemically identical to the unlabeled analyte (norflurazon), it co-elutes and experiences the same matrix effects and variations in instrument response. researchgate.net By measuring the ratio of the analyte signal to the internal standard signal, any variations introduced during sample preparation or analysis can be corrected for, leading to more reliable quantitative results. researchgate.neteurl-pesticides.eu
In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides an additional layer of specificity, further reducing the likelihood of false positives. eurl-pesticides.eu The combination of chromatographic separation, precursor ion selection, and product ion detection makes LC-MS/MS and GC-MS/MS with a labeled internal standard the gold standard for quantitative analysis in complex matrices. eurl-pesticides.eu
Below is an example of a typical LC-MS/MS method setup for the analysis of Norflurazon (B1679920).
| Parameter | Setting |
| LC Column | Zorbax Eclipse Plus C18 (4.6×50 mm, 1.8 µm) |
| Mobile Phase A | Deionized water + 2 mmol/L acetic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Analyte-specific precursor and product ions |
Isotopic Tracer Study Design and Implementation Methodologies
Isotopically labeled compounds are fundamental to conducting tracer studies that aim to understand the environmental behavior and metabolic fate of chemicals. iaea.org The design and implementation of these studies require careful planning and execution to yield meaningful and accurate data.
Experimental Design Protocols for Environmental Fate Tracing Studies Using Labeled Norflurazon
Environmental fate studies using labeled Norflurazon aim to track its movement and transformation in various environmental compartments such as soil, water, and air. iaea.orgresearchgate.net A typical experimental design involves the application of this compound to a controlled system, such as a soil lysimeter or a microcosm, that simulates natural environmental conditions. researchgate.net
Over a defined period, samples are collected from different parts of the system and analyzed for the presence of the labeled compound and its transformation products. researchgate.net This allows researchers to determine key environmental fate parameters, including:
Degradation rates: How quickly the compound breaks down.
Mobility: The extent to which the compound moves through the soil profile and potentially leaches into groundwater. llnl.gov
Formation of bound residues: The incorporation of the compound or its metabolites into the soil organic matter. researchgate.net
Uptake by organisms: The accumulation of the compound in plants or other organisms within the system.
The use of a labeled tracer like this compound is crucial because it allows for the differentiation between the applied pesticide and any pre-existing background levels of the compound. nih.gov
Application of Isotopic Dilution Analysis in Quantitative Biotransformation and Metabolite Profiling Investigations
Isotope Dilution Analysis (IDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (the "spike") to a sample. alfa-chemistry.comapacwomen.ac.in This method is particularly valuable in biotransformation and metabolite profiling studies where accurate quantification of both the parent compound and its metabolites is essential. alfa-chemistry.com
The fundamental principle of IDA is that the labeled and unlabeled forms of a compound behave identically during extraction, cleanup, and analysis. alfa-chemistry.comapacwomen.ac.in By measuring the isotopic ratio of the analyte in the final extract using a mass spectrometer, the initial concentration of the unlabeled analyte in the sample can be calculated with high accuracy and precision. alfa-chemistry.comduq.edu This approach effectively compensates for any losses that may occur during the analytical procedure. alfa-chemistry.com
In metabolite profiling, IDA can be extended by using a suite of labeled standards for expected metabolites. This allows for the simultaneous and accurate quantification of multiple compounds in a single analysis, providing a comprehensive picture of the biotransformation pathway.
The following table outlines the general steps involved in Isotope Dilution Analysis.
| Step | Description |
| 1. Spiking | A known amount of the isotopically labeled standard (e.g., this compound) is added to the sample. alfa-chemistry.com |
| 2. Equilibration | The sample is thoroughly mixed to ensure complete homogenization of the labeled and unlabeled analytes. |
| 3. Extraction & Cleanup | The analytes are extracted from the sample matrix and purified to remove interferences. |
| 4. Analysis | The isotopic ratio of the analyte is measured using a mass spectrometer (e.g., GC-MS or LC-MS). alfa-chemistry.com |
| 5. Calculation | The concentration of the unlabeled analyte in the original sample is calculated based on the measured isotopic ratio and the known amount of the added spike. alfa-chemistry.com |
Environmental Fate and Transport Research Utilizing Norflurazon 13c,d3
Investigation of Degradation Pathways in Diverse Environmental Matrices
The degradation of a pesticide is a critical factor in determining its persistence and potential for long-term environmental impact. Isotopic labeling allows for the precise tracking of the parent compound and its transformation products.
Photodegradation is a primary dissipation pathway for Norflurazon (B1679920). epa.gov Studies utilizing Norflurazon-13C,d3 have been instrumental in elucidating the mechanisms and kinetics of this process. In aqueous environments, the photodegradation half-life of Norflurazon can be as short as two to three days when exposed to natural sunlight. epa.govepa.gov On soil surfaces, the half-life is slightly longer, ranging from 12 to 15 days. epa.govepa.gov The primary photodegradation product identified in these studies is desmethyl norflurazon. epa.govepa.gov
Research has also explored the role of sensitizers in the photodegradation process. For instance, riboflavin (B1680620) has been shown to promote the photochemical degradation of Norflurazon under visible light. nih.gov The mechanism involves the excited triplet state of riboflavin abstracting an electron from Norflurazon, leading to the formation of a superoxide (B77818) radical anion that degrades the herbicide. nih.gov The presence of certain clays, like montmorillonite, can also enhance photodegradation by producing hydroxyl radicals under irradiation. core.ac.uk Conversely, formulating Norflurazon with organoclays, such as those modified with thioflavin T, can increase its photostability through energy transfer mechanisms. researchgate.net
| Phase | Half-Life | Key Degradation Product | Influencing Factors |
| Aqueous | 2-3 days | Desmethyl norflurazon | Sunlight, Riboflavin (sensitizer) |
| Solid (Soil Surface) | 12-15 days | Desmethyl norflurazon | Sunlight, Clay minerals (e.g., montmorillonite) |
Microbial activity plays a significant role in the transformation of Norflurazon in soil and aquatic systems, although the process is generally slow. In aerobic soil, Norflurazon degrades with a half-life of approximately 130 days. epa.gov In aerobic aquatic environments, the degradation to desmethyl norflurazon has a half-life of 6 to 8 months. epa.gov Under anaerobic conditions, Norflurazon is even more persistent, with a half-life of about 8 months. epa.gov The major metabolite consistently identified in these studies is desmethyl norflurazon, which is also persistent under both aerobic and anaerobic conditions. epa.gov
The use of this compound allows for the unambiguous identification and quantification of these metabolites. Studies have shown that in addition to N-demethylation to form desmethyl norflurazon, other metabolic pathways include hydroxylation and glutathione (B108866) conjugation. who.intregulations.gov
Norflurazon is chemically stable to hydrolysis under typical environmental pH conditions. epa.govepa.govnih.gov This stability is attributed to the absence of functional groups that are susceptible to hydrolysis. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway for this herbicide in the environment. Abiotic degradation is primarily driven by photolysis, leading to the formation of desmethyl norflurazon and, to a lesser extent, other products like deschloroflurazon and dimers of norflurazon. epa.gov
Microbial Biotransformation and Mineralization Studies in Soil and Aquatic Ecosystems, Tracing Labeled Metabolites
Sorption, Desorption, and Mobility Dynamics Research
The movement of a pesticide through the soil profile and its potential to reach groundwater is governed by its sorption and desorption characteristics.
The adsorption and desorption of Norflurazon are significantly influenced by soil properties. The primary factor controlling its sorption is the organic matter (OM) content of the soil, which can account for up to 85% of the variability in adsorption. core.ac.uknih.gov Iron and aluminum oxides also play a role, contributing about 11% to the variability. core.ac.uknih.gov
Sorption coefficients (Kd) for Norflurazon have been found to range from 0.63 to 2.20 mL/g, indicating weak to moderate binding to soil. researchgate.net Adsorption is generally described well by the Freundlich isotherm model. researchgate.net Desorption of Norflurazon often exhibits hysteresis, meaning it is not fully reversible, particularly at lower concentrations. core.ac.uknih.govnih.gov This suggests that a fraction of the adsorbed herbicide can become strongly bound to soil particles. However, the use of complexing agents like β-cyclodextrin has been shown to significantly enhance the desorption of Norflurazon from soils. nih.gov
| Soil Parameter | Influence on Adsorption | Key Findings |
| Organic Matter (OM) | High | Accounts for ~85% of adsorption variability. core.ac.uknih.gov |
| Iron and Aluminum Oxides | Moderate | Contribute ~11% to adsorption variability. core.ac.uknih.gov |
| Clay Content | Moderate | Montmorillonite clay can enhance photodegradation unless modified. core.ac.uk |
Norflurazon is considered to be a mobile to highly mobile compound in soil. epa.gov Its potential to leach into groundwater is a significant concern and has been the subject of numerous studies. epa.govgovinfo.govepa.gov Methodologies to assess this include laboratory column leaching studies and field-scale groundwater monitoring.
Column studies have shown that in sandy soils with low organic matter, nearly 100% of the applied Norflurazon can be eluted. core.ac.uknih.gov In contrast, in soils with high sorption capacity, the herbicide may not be detected at depths greater than 16 cm. core.ac.uknih.gov Field studies have confirmed the potential for Norflurazon and its persistent degradate, desmethyl norflurazon, to reach groundwater as a result of normal agricultural use. epa.govca.gov These findings have led to the requirement of groundwater advisories on product labels. epa.gov Modeling approaches are also employed to predict the subsurface transport of Norflurazon, taking into account factors like aerobic soil metabolism half-life and sorption coefficients. regulations.gov
Volatilization Studies of this compound and Estimation of Atmospheric Distribution Parameters
This compound is an isotopically labeled form of the herbicide norflurazon, where one carbon-12 atom is replaced by a carbon-13 atom and three hydrogen atoms are replaced by deuterium (B1214612). lgcstandards.com It is primarily used as an internal standard in environmental and analytical studies. Due to the nature of isotopic labeling, the physicochemical properties governing environmental fate, including volatilization and atmospheric distribution, are considered identical to those of the parent compound, norflurazon. Therefore, research findings pertaining to norflurazon are used to characterize the environmental behavior of this compound.
Research into the environmental fate of norflurazon indicates that volatilization is not a significant dissipation pathway from soil or water surfaces. nih.govepa.gov This is attributed to its low vapor pressure and a low Henry's Law constant, which suggests the compound has a strong preference for remaining in the aqueous phase rather than partitioning into the atmosphere. nih.govepa.gov
Detailed Research Findings
Laboratory and field studies have consistently shown that norflurazon exhibits low volatility. One study directly comparing the dissipation of several herbicides found low volatilization for norflurazon. dntb.gov.uacambridge.org It was noted that while photolysis could be a significant dissipation route for norflurazon on soil surfaces, losses due to volatilization were minimal. dntb.gov.uacambridge.org
The U.S. Environmental Protection Agency (EPA) and other sources have concluded that volatilization of norflurazon from moist soil surfaces is not an important environmental fate process. nih.gov Likewise, based on its vapor pressure, it is not expected to volatilize from dry soil surfaces. nih.govufl.edu Because of its persistence and low potential for volatilization, it is believed that significant amounts of applied norflurazon can be available for runoff for several months after application. epa.govepa.gov
While long-range atmospheric transport is not expected, volatilization may contribute to post-application exposure for individuals near treated areas. regulations.gov Air monitoring studies in California have detected norflurazon, though these are generally associated with spray drift from ground or aerial applications rather than widespread atmospheric distribution. epa.govca.gov Any particulate-phase norflurazon that enters the atmosphere is expected to be removed through wet or dry deposition. nih.gov
Table 1: Summary of Research Findings on Norflurazon Volatilization
| Research Focus | Finding | Source(s) |
|---|---|---|
| Comparative Dissipation | Revealed low volatilization for norflurazon in studies comparing it with other herbicides like atrazine. | dntb.gov.uacambridge.org |
| Soil Volatilization | Not expected to be an important fate process from either moist or dry soil surfaces. | nih.govufl.edu |
| Water Volatilization | Considered essentially nonvolatile from water surfaces due to its low Henry's Law constant. | nih.govepa.gov |
| Atmospheric Transport | Volatilization and subsequent atmospheric transport are not expected to be significant environmental transport mechanisms. | epa.gov |
Atmospheric Distribution Parameters
The tendency of a chemical to volatilize and be distributed in the atmosphere is governed by key physical properties, primarily its vapor pressure and Henry's Law constant. For norflurazon, these parameters consistently indicate a low potential for entering the atmospheric compartment.
Vapor Pressure: This parameter measures the tendency of a substance to evaporate. Norflurazon has a very low vapor pressure, which limits its ability to volatilize from surfaces. nih.govufl.eduherts.ac.uk
Henry's Law Constant (H): This value represents the partitioning of a chemical between air and water at equilibrium. A low H value, as is the case for norflurazon, indicates that the substance will preferentially remain dissolved in water rather than volatilize into the air. nih.govepa.gov The estimated Henry's Law constant for norflurazon confirms that it is expected to be essentially nonvolatile from water surfaces. nih.gov
Table 2: Estimated Atmospheric Distribution Parameters for Norflurazon
| Parameter | Value | Temperature (°C) | Implication | Source(s) |
|---|---|---|---|---|
| Vapor Pressure | 3.86 x 10⁻³ mPa | 20 | Low Volatility | herts.ac.uk |
| 2.89 x 10⁻⁸ mm Hg | Not Specified | Low Volatility | nih.gov | |
| 2.66 x 10⁻⁹ kPa | 20 | Low Volatility | ufl.edu | |
| Henry's Law Constant | 3.4 x 10⁻¹⁰ atm·m³/mol | Not Specified | Essentially Nonvolatile from Water | nih.gov |
| 2.49 x 10⁻¹⁰ atm·m³/mol | Not Specified | Low Volatilization Potential | epa.gov |
Biological and Biochemical Pathway Elucidation with Norflurazon 13c,d3
Research into Carotenoid Biosynthesis Inhibition Mechanisms
Norflurazon (B1679920) functions by blocking the activity of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. nih.gov This inhibition leads to the accumulation of phytoene, the substrate for PDS, and a deficiency in downstream carotenoids, resulting in a characteristic bleaching effect in plants. wa.govfrontiersin.org The use of isotopically labeled Norflurazon-13C,d3 provides a means to meticulously study the intricacies of this inhibition.
Probing Phytoene Desaturase Activity and Enzyme-Substrate Interactions Using this compound as a Mechanistic Probe
This compound acts as a mechanistic probe to investigate the active site and kinetics of phytoene desaturase. Research has shown that norflurazon competes with the plastoquinone (B1678516) cofactor of PDS. science.gov By using the labeled inhibitor, researchers can track its binding to the enzyme and quantify the competitive nature of the inhibition. Studies with recombinant PDS from rice have demonstrated that norflurazon arrests the enzymatic reaction by stabilizing the reduced form of the FAD cofactor. nih.govresearchgate.net An excess of the quinone acceptor can relieve this blockage, confirming the competitive interaction. nih.govresearchgate.net The labeled nature of this compound allows for precise quantification of its binding affinity and dissociation constants through techniques like mass spectrometry, providing critical data for understanding the enzyme's mechanism.
Furthermore, crystallographic studies of PDS in a complex with norflurazon have provided structural insights into the inhibitor's binding pocket. plos.org Mutagenesis of specific amino acid residues, such as a conserved arginine that forms a hydrogen bond with norflurazon, has been shown to confer herbicide resistance, albeit often at the cost of reduced catalytic activity. plos.orgfrontiersin.org this compound can be instrumental in these studies to confirm that altered binding of the labeled inhibitor is the basis for the observed resistance.
Tracing Isoprenoid Pathway Intermediates and Perturbations in Model Biological Systems Utilizing Labeled Precursors and Norflurazon
The inhibition of the carotenoid pathway by norflurazon has broader implications for the entire isoprenoid pathway, which produces a vast array of essential molecules in plants. frontiersin.org When PDS is blocked, precursors may be rerouted to other branches of the isoprenoid pathway. By using this compound in conjunction with other isotopically labeled precursors of the isoprenoid pathway (e.g., labeled mevalonate (B85504) or deoxyxylulose phosphate), researchers can trace the flow of carbon through these interconnected metabolic networks. core.ac.uk
This approach allows for the quantification of metabolic flux and the identification of regulatory nodes and crosstalk between different branches of isoprenoid synthesis. frontiersin.orgnih.gov For instance, studies can determine how the accumulation of phytoene affects the synthesis of other vital compounds derived from the same precursors, such as gibberellins, chlorophylls, and tocopherols. frontiersin.org This type of metabolic profiling is crucial for a holistic understanding of plant metabolism and its response to external stressors like herbicides.
Plant Uptake, Translocation, and Metabolism Research Methodologies
Understanding how a herbicide is taken up, moved within, and broken down by a plant is fundamental to assessing its efficacy and environmental fate. This compound is an invaluable tool for these investigations, enabling precise tracking and quantification.
Quantitative Studies of Root Uptake and Xylem/Phloem Translocation of this compound in Plant Models
Studies using radiolabeled norflurazon have demonstrated its uptake by roots and subsequent translocation to other parts of the plant. cambridge.orgcambridge.org The use of stable isotope-labeled this compound, coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), allows for highly accurate quantitative analysis of these processes. This methodology can determine the rates of uptake from the soil, the efficiency of transfer into the xylem for upward movement, and any potential redistribution via the phloem. google.com
For example, experiments can be designed to measure the concentration of this compound in root, stem, and leaf tissues over time, providing a dynamic picture of its movement and accumulation within the plant. This data is essential for understanding the compound's systemic behavior and for developing models of its transport in various plant species.
Table 1: Hypothetical Data on this compound Translocation in a Model Plant
| Time (hours) | Root Concentration (ng/g tissue) | Stem Concentration (ng/g tissue) | Leaf Concentration (ng/g tissue) |
| 6 | 150.2 | 12.5 | 2.1 |
| 12 | 185.7 | 35.8 | 8.9 |
| 24 | 210.4 | 78.3 | 25.6 |
| 48 | 195.1 | 112.9 | 55.4 |
| 72 | 170.6 | 105.2 | 68.7 |
This table is interactive. You can sort the data by clicking on the column headers.
Identification and Distribution Analysis of Labeled Norflurazon Metabolites within Plant Tissues
Plants can metabolize herbicides as a detoxification mechanism. researchgate.net Norflurazon is known to be demethylated to its desmethyl metabolite. cambridge.orgcambridge.orgepa.gov By using this compound, researchers can unequivocally identify and track the formation and distribution of its metabolites. The distinct mass shift provided by the isotopic labels allows for the clear differentiation of the parent compound and its metabolic products from the complex matrix of plant tissues. researchgate.net
This enables the creation of detailed metabolic maps showing where the parent compound and its metabolites accumulate. For instance, analysis of different tissues can reveal whether detoxification occurs primarily in the roots or leaves and how the metabolites are stored or compartmentalized within the cells. Such information is critical for understanding the basis of herbicide tolerance or susceptibility in different plant species.
Table 2: Hypothetical Distribution of this compound and its Labeled Metabolite in Plant Tissues
| Tissue | This compound (pmol/g) | Desmethyl-Norflurazon-13C,d3 (pmol/g) |
| Root | 58.2 | 15.7 |
| Stem | 31.5 | 8.4 |
| Young Leaves | 12.9 | 5.1 |
| Mature Leaves | 18.6 | 9.8 |
This table is interactive. You can sort the data by clicking on the column headers.
Application in Model Biological Systems for Elucidating Biochemical Processes (e.g., in vitro cell cultures, aquatic microorganisms)
The utility of this compound extends beyond whole-plant studies to simpler, more controlled biological systems. Plant cell suspension cultures offer a homogenous system to study the cellular-level effects of the herbicide, its uptake kinetics, and metabolic fate without the complexities of tissue differentiation and transport. plos.orgnih.gov In these systems, researchers can precisely control the experimental conditions and easily sample the cells and medium to quantify this compound and its metabolites.
Analytical Reference Standards and Quality Assurance/quality Control Qa/qc Research
Development and Validation of Robust Analytical Methods for Quantitative Determination of Norflurazon (B1679920) and its Metabolites in Environmental and Biological Samples
The detection and quantification of norflurazon and its primary metabolite, desmethyl norflurazon, in complex samples like soil, water, and agricultural products necessitate the development of highly sensitive and selective analytical methods. epa.gov Over the years, various methodologies have been established, primarily centered around chromatographic separation coupled with sensitive detection systems.
Early and still relevant methods often utilize gas chromatography (GC). One such method developed for raw agricultural commodities involves sample hydrolysis with potassium hydroxide, followed by cleanup using solid-phase extraction (SPE). The final determination is carried out by a GC system equipped with an electron capture detector (GC-ECD), which is highly sensitive to the halogenated structure of norflurazon. epa.gov This method has been validated for various matrices, including asparagus, citrus fruits, and peanuts, with limits of detection typically around 0.01 to 0.025 parts per million (ppm). epa.gov
More modern approaches frequently employ high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). These systems offer versatility in separating norflurazon from its metabolites and matrix components. tandfonline.comresearchgate.net Detection is often achieved with UV spectroscopy or, for greater sensitivity and specificity, mass spectrometry (MS). researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method has been successfully adapted for the analysis of norflurazon in plant tissues, such as wheat leaves, followed by HPLC-UV detection. researchgate.netbibliotekanauki.pl This modified method demonstrated good reproducibility and a limit of quantification (LOQ) of 315 ng/mL. researchgate.net
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the current state-of-the-art for pesticide residue analysis. nih.gov This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for norflurazon and its metabolites. For even greater confidence in identification and the ability to screen for a larger number of compounds, high-resolution mass spectrometry (HRMS) is increasingly being incorporated into routine laboratory workflows. phenomenex.com
The validation of these methods is a critical step to ensure their reliability. Validation protocols typically assess parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ), following internationally recognized guidelines.
| Analytical Technique | Sample Preparation | Matrix | Reported Performance | Source |
|---|---|---|---|---|
| GC-ECD | Alkaline Hydrolysis, Solid-Phase Extraction (SPE) | Peanut Hay, Hulls, Meat; Citrus | LOD: 0.01 - 0.025 ppm | epa.gov |
| HPLC-UV | Gradient Elution, C-18 Column | Soil Leachates and Extracts | LOD: <1 μg/L (leachates), 20 μg/L (extracts) | tandfonline.com |
| HPLC-UV | Modified QuEChERS | Wheat Leaves | LOQ: 315 ng/mL; RSD <8.0% | researchgate.net |
| LC-MS/MS | Generic (e.g., QuEChERS) | Vegetables, Food | Standard for multi-residue analysis | nih.govnih.gov |
The Role of Norflurazon-13C,d3 as an Isotopic Internal Standard in Enhancing Analytical Accuracy and Precision
One of the most significant challenges in quantitative residue analysis, particularly with LC-MS/MS, is the "matrix effect." Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix. nih.govresearchgate.net This can lead to either suppression or enhancement of the analyte signal, resulting in underestimation or overestimation of the true concentration and compromising analytical accuracy. nih.gov
The most effective way to compensate for these effects is through the use of stable isotope-labeled internal standards (SIL-ISs). nih.govresearchgate.net this compound is an ideal SIL-IS for the analysis of norflurazon. It is chemically identical to the target analyte but has a slightly higher mass due to the incorporation of heavy isotopes (¹³C and ²H or deuterium).
The key advantages of using this compound are:
Co-elution: It has nearly identical chromatographic retention time and extraction behavior to the native norflurazon.
Correction for Matrix Effects: Since the SIL-IS and the native analyte are chemically similar, they experience the same degree of signal suppression or enhancement during ionization in the mass spectrometer's source. scioninstruments.com
Improved Accuracy and Precision: By calculating the ratio of the response of the native analyte to the response of the known concentration of the SIL-IS, variations from sample preparation losses and matrix-induced ionization changes are effectively cancelled out. This approach, known as isotope dilution mass spectrometry (IDMS), significantly improves the accuracy and precision of quantification. nih.govresearchgate.net
Even when using SIL-ISs, studies have shown that for the highest accuracy, particularly in complex matrices like green onion, the use of matrix-matched calibration curves is still recommended to account for any residual variability. nih.gov The addition of SIL-ISs has been demonstrated to improve the recovery of pesticides across various residue levels, highlighting their practical importance in routine analysis. nih.gov
| Scenario | Analyte Signal (Norflurazon) | Internal Standard Signal (this compound) | Analyte/IS Ratio | Result |
|---|---|---|---|---|
| Clean Solvent (Calibration) | 100,000 | 100,000 | 1.00 | Baseline |
| Sample with Ion Suppression (No IS) | 50,000 | N/A | N/A | Inaccurate (50% underestimation) |
| Sample with Ion Suppression (with IS) | 50,000 | 50,000 | 1.00 | Accurate quantification |
Design and Execution of Interlaboratory Comparison and Proficiency Testing Studies for Agrochemical Residue Analysis
Quality assurance in analytical laboratories extends beyond internal method validation. Participation in external quality assessment schemes, such as interlaboratory comparisons (ILCs) and proficiency tests (PTs), is crucial for demonstrating technical competence and is often a requirement for accreditation under standards like ISO/IEC 17025. europa.euolfasense.com These studies allow laboratories to benchmark their performance against their peers and receive an independent appraisal of their data quality. coresta.org
The design of a proficiency test for agrochemical residues involves several key steps:
Preparation of Test Material: A homogenous batch of a relevant matrix (e.g., walnuts, cereals, fruit puree) is prepared. proof-acs.deeurl-pesticides.eu This material is typically a "blank" matrix, free of the target analytes, which is then spiked with a known concentration of several pesticides, including norflurazon. coresta.orgproof-acs.de The identity and concentration of the spiked analytes are not disclosed to the participants. proof-acs.de
Homogeneity and Stability Testing: Before distribution, the organizer must rigorously test the material to ensure that the spiked pesticides are evenly distributed (homogeneity) and will not degrade during shipment and the timeframe of the study (stability). seedtest.org
Distribution and Analysis: The test materials are shipped to participating laboratories, which then analyze the sample using their own routine methods. eurl-pesticides.eu
Performance Evaluation: Laboratories submit their results to the organizer. Performance is typically evaluated using a z-score, which compares the participant's result to the assigned value (the known spiked concentration). A satisfactory z-score generally falls within ±2, indicating the laboratory's result is in good agreement with the assigned value. ctc-n.org
| Parameter | Details | Source |
|---|---|---|
| Proficiency Test ID | P2424-RT | proof-acs.de |
| Matrix | Walnut (milled) | proof-acs.de |
| Analyte | Norflurazon | proof-acs.de |
| Number of Participants | 19 laboratories from 5 countries | proof-acs.de |
| Overall Performance for Norflurazon | Satisfying | proof-acs.de |
Emerging Research Directions and Future Methodological Advancements for Isotopic Labeled Compounds Like Norflurazon 13c,d3
Integration of High-Resolution Mass Spectrometry and Multi-Omics Approaches for Comprehensive Pathway Analysis
The combination of high-resolution mass spectrometry (HRMS) with multi-omics disciplines (metabolomics, proteomics, lipidomics) represents a paradigm shift in the study of isotopically labeled compounds. This integrated approach allows for a holistic view of the biochemical transformations that a compound like Norflurazon-13C,d3 undergoes within an organism.
HRMS instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio of ions with exceptional accuracy and resolution. chromatographyonline.comacs.org This capability is crucial for stable isotope-assisted studies, as it allows for the clear differentiation between the labeled compound and its unlabeled form, as well as the confident identification of metabolites that have incorporated the isotopic label. acs.orgcreative-proteomics.com The process begins by introducing the labeled compound into a biological system, such as a plant or soil microcosm. After a set period, metabolites are extracted and analyzed. The HRMS detects the unique isotopic patterns of the labeled precursor and any subsequent metabolites, enabling their untargeted detection in highly complex biological mixtures. acs.orgacs.org
When coupled with multi-omics, the power of this approach is magnified. Here’s how the integration typically works:
Metabolomics: This is the most direct application. By using HRMS, researchers can perform untargeted screening to detect all metabolites that contain the ¹³C and/or deuterium (B1214612) labels from this compound. This creates a comprehensive map of the biotransformation pathway, identifying both expected and novel degradation products. researchgate.netacs.orgnih.gov
Proteomics: Isotopic labeling can also indirectly inform proteomic studies. Changes in metabolic pathways induced by the herbicide can lead to alterations in the expression of specific proteins (enzymes) involved in those pathways. By correlating the metabolic profile with the proteomic profile, scientists can identify the key enzymes responsible for metabolizing Norflurazon (B1679920).
Lipidomics: For certain herbicides, interactions with lipids are important. Multi-omics workflows can simultaneously analyze changes in the lipid profile of an organism upon exposure to the labeled compound, revealing downstream effects on cellular membranes and energy storage. researchgate.netnih.gov
This multi-faceted analysis provides a systems-level understanding of the herbicide's mode of action and its metabolic fate, moving far beyond simple residue analysis. nih.govmdpi.com
Table 1: Application of HRMS and Multi-Omics in Pathway Analysis
| Omics Field | Application with Isotopic Labeling (e.g., this compound) | Key Insights Gained |
|---|---|---|
| Metabolomics | Untargeted detection and quantification of labeled metabolites in plant and soil samples. acs.orgacs.org | Elucidation of complete biotransformation pathways, identification of novel or unexpected degradation products, and determination of degradation rates. |
| Proteomics | Correlation of metabolite profiles with protein expression data. | Identification of specific enzymes (e.g., cytochrome P450s, glutathione (B108866) S-transferases) responsible for herbicide metabolism and detoxification. sci-hub.se |
| Lipidomics | Analysis of changes in lipid profiles in response to herbicide treatment. researchgate.netnih.gov | Understanding of downstream effects on cell membrane integrity, signaling, and overall cellular health. |
| Transcriptomics | Linking metabolic changes to gene expression. | Identifying genes that are up- or down-regulated in response to the herbicide, providing clues about resistance mechanisms and stress responses. |
Advanced Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Applications for Predicting Environmental Fate and Biotransformation
While experimental studies using labeled compounds are the gold standard, they can be time-consuming and resource-intensive. Advanced computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, offers a powerful predictive tool to assess the environmental fate and potential biotransformation of agrochemicals. agropages.commst.dk
QSAR modeling is an in silico technique that uses mathematical models to predict the properties and activities of chemicals based solely on their molecular structure. agropages.commst.dk For agrochemicals and their transformation products, QSARs can estimate a wide range of crucial parameters without the need for laboratory experiments. agropages.comresearchgate.net These models are built by correlating the structural features of a large set of known compounds with their measured properties.
For an isotopically labeled compound like this compound, the predictions would be based on the structure of the parent molecule, Norflurazon. The key applications in this context include:
Predicting Environmental Fate: QSAR models can estimate critical environmental parameters such as soil sorption (how strongly the chemical binds to soil particles), water solubility, and potential for leaching into groundwater. mst.dkecetoc.org These predictions help in assessing the environmental risk profile of a new pesticide early in its development.
Predicting Biotransformation Pathways: Computational tools like the University of Minnesota Pathway Prediction System (UM-PPS) can predict likely metabolic pathways. uzh.chrsc.org These systems contain databases of known biochemical reactions and apply them to a new chemical structure to generate a list of probable metabolites. rsc.orgacs.org This is invaluable for guiding experimental work, as it allows analytical chemists to create a "suspect list" of potential transformation products to look for in their HRMS analyses. uzh.ch
Estimating Ecotoxicity: QSARs can predict the potential toxicity of a pesticide and its metabolites to various organisms, such as fish, invertebrates, and algae. researchgate.netmst.dk This helps in prioritizing which transformation products might be of greatest concern and require further toxicological testing.
The integration of QSAR with experimental data from labeled compounds creates a powerful feedback loop. QSAR predictions can guide the design of more focused and efficient experiments, while the experimental data generated can be used to validate and refine the computational models, improving their predictive accuracy for future chemicals. epa.gov
Table 2: Examples of QSAR-Predicted Endpoints for Agrochemicals
| Predicted Property | Relevance for Environmental Risk Assessment | Example QSAR Model/Tool |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | Predicts mobility in soil and potential for leaching to groundwater. | EPI Suite™, SPARC |
| Bioconcentration Factor (BCF) | Estimates the potential for a chemical to accumulate in aquatic organisms. | BCFBAF v3.01 (EPI Suite™) |
| Aquatic Toxicity (e.g., LC50) | Predicts acute toxicity to fish, daphnids, and algae. mst.dk | ECOSAR, TOPKAT |
| Biodegradation Probability | Predicts how quickly a chemical will be broken down by microbes in the environment. | BIOWIN (EPI Suite™), CATABOL researchgate.net |
| Metabolic Pathway Prediction | Generates a map of likely transformation products. uzh.ch | UM-PPS, enviPath, Meteor Nexus |
Development of Novel Isotopic Labeling Strategies and Their Application in Mechanistic Agrochemical Research
The way in which a molecule is labeled is critical to the insights that can be gained from a study. The development of novel isotopic labeling strategies is a key area of research that directly impacts the quality and depth of mechanistic studies in agrochemicals. The goal is to create labeled molecules that are not only effective tracers but also provide more detailed information about specific chemical reactions.
Traditionally, labeling has often involved multi-step syntheses starting from simple, commercially available labeled precursors. acs.org While effective, this can be inefficient. More recent advancements focus on "late-stage" labeling, where the isotope is introduced in one of the final steps of the synthesis. acs.org This approach is more efficient and allows for the labeling of complex molecules that would be difficult to build from the ground up.
Key emerging strategies include:
Position-Specific Labeling: The location of the isotopic label within the molecule is crucial. Placing a ¹³C label on a stable part of the molecule, like an aromatic ring, is ideal for tracking the parent compound and its major metabolites through the environment. osti.gov Conversely, labeling a specific functional group that is expected to be cleaved during metabolism allows researchers to study that particular reaction in detail. For this compound, the labeling on the methylamino group allows for precise tracking of this specific part of the molecule. nih.gov
Multiple Isotope Labeling: Incorporating more than one type of stable isotope (e.g., ¹³C and ¹⁵N) into a single molecule can provide even more detailed mechanistic information. creative-proteomics.com This allows researchers to simultaneously track the fate of different parts of the molecule, helping to unravel complex reaction mechanisms.
Isotopic Exchange Reactions: A particularly innovative strategy is carbon isotopic exchange (CIE), where a ¹²C atom in a specific functional group (like a carboxyl or cyano group) on the final, fully synthesized molecule is directly swapped for a ¹³C or ¹⁴C atom. acs.org This represents the most direct way to label a complex molecule and avoids a lengthy re-synthesis.
These advanced labeling techniques, combined with the analytical power of HRMS and NMR, enable researchers to ask highly specific questions about how an agrochemical is metabolized. They can determine the precise order of chemical bond cleavage, identify transient intermediates, and gain a fundamental understanding of the enzymatic processes involved in biotransformation. sci-hub.semdpi.com This knowledge is critical for designing safer, more effective, and more environmentally benign agrochemicals in the future. dokumen.pubmdpi.com
Q & A
Q. How does isotopic labeling impact the herbicidal activity of Norflurazon-<sup>13</sup>C,d3 in comparative bioassays?
- Experimental Design : Conduct dose-response studies in Arabidopsis thaliana with labeled vs. non-labeled compounds. Measure IC50 for phytoene desaturase inhibition. Use ANOVA to compare efficacy (p<0.05 threshold) .
- Unexpected Results : If activity differs, investigate isotopic effects on membrane permeability or enzyme binding using molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
